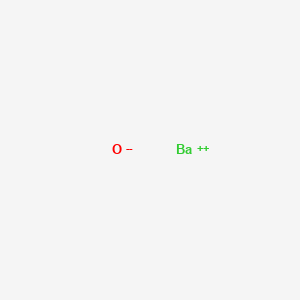

Barium monoxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Barium oxide, known by its chemical formula BaO, is an inorganic compound that appears as a white hygroscopic solid. It is renowned for its refractory nature, allowing it to withstand high temperatures without breaking down or melting. This compound is widely used in various industries, including ceramics, glass manufacturing, and as a desiccant for gases and solvents .

Méthodes De Préparation

Barium oxide can be synthesized through several methods:

Thermal Decomposition of Barium Carbonate: Heating barium carbonate (BaCO₃) at temperatures between 1000–1450°C results in the production of barium oxide and carbon dioxide (CO₂).

Thermal Decomposition of Barium Nitrate: Barium oxide can also be prepared by the thermal decomposition of barium nitrate (Ba(NO₃)₂).

Oxidation of Barium: Barium oxide can be produced by oxidizing barium metal with oxygen at elevated temperatures.

Analyse Des Réactions Chimiques

Barium oxide undergoes various chemical reactions:

Reaction with Water: Barium oxide reacts with water to form barium hydroxide (Ba(OH)₂). [ \text{BaO} + \text{H}_2\text{O} \rightarrow \text{Ba(OH)}_2 ]

Oxidation: Barium oxide can be oxidized to form barium peroxide (BaO₂) at moderate temperatures. [ 2\text{BaO} + \text{O}_2 \rightarrow 2\text{BaO}_2 ]

Reaction with Acids: Barium oxide reacts with acids to form barium salts and water.

Applications De Recherche Scientifique

Barium oxide has several scientific research applications:

Biomedical Applications: Barium oxide nanoparticles have shown potential in antibacterial, antifungal, and anti-inflammatory applications.

Ceramics and Glass Manufacturing: Barium oxide is used to improve the luster and brilliance of ceramics and glass products.

Desiccant: Due to its hygroscopic properties, barium oxide is used as a desiccant for gases and solvents.

Mécanisme D'action

The mechanism of action of barium oxide involves its ability to react with water and other compounds to form barium hydroxide and other barium salts. This reactivity is due to the strong basic nature of barium oxide, which allows it to readily absorb moisture and react with acids . In catalysis, barium oxide nanoparticles facilitate the breakdown of organic compounds through photodegradation, leveraging their high surface area and reactivity .

Comparaison Avec Des Composés Similaires

Barium oxide can be compared with other similar compounds, such as:

Calcium Oxide (CaO): Both barium oxide and calcium oxide are basic oxides used as desiccants.

Magnesium Oxide (MgO): Like barium oxide, magnesium oxide is used in refractory materials.

Strontium Oxide (SrO): Strontium oxide shares similar properties with barium oxide but is less commonly used due to its lower availability.

Barium oxide stands out due to its unique combination of high reactivity, hygroscopic nature, and high melting point, making it valuable in various industrial and scientific applications.

Propriétés

Formule moléculaire |

BaO |

|---|---|

Poids moléculaire |

153.33 g/mol |

Nom IUPAC |

barium(2+);oxygen(2-) |

InChI |

InChI=1S/Ba.O/q+2;-2 |

Clé InChI |

CSSYLTMKCUORDA-UHFFFAOYSA-N |

SMILES canonique |

[O-2].[Ba+2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-nitrophenyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine](/img/structure/B8528295.png)

![2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-3,5-dimethylpyrrole;hydrochloride](/img/structure/B8528325.png)

![1-[2-Hydroxy-2-(2-methoxyphenyl)ethyl]imidazole](/img/structure/B8528329.png)

![Spiro[5.5]undec-1-ene-2-methanol](/img/structure/B8528333.png)

![1-{[1-(4-Chlorophenyl)cyclopropyl]methyl}-1-ethylpyrrolidin-1-ium iodide](/img/structure/B8528340.png)

![2-{4-[(5-Bromo-3-fluoropyridin-2-yl)oxy]phenoxy}propanoic acid](/img/structure/B8528393.png)